2-benzoyl-N-(3-hydroxypropyl)benzamide
Description
Properties
IUPAC Name |
2-benzoyl-N-(3-hydroxypropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-12-6-11-18-17(21)15-10-5-4-9-14(15)16(20)13-7-2-1-3-8-13/h1-5,7-10,19H,6,11-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDRBOMPHDOBOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407591 | |
| Record name | 2-benzoyl-N-(3-hydroxypropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5112-44-7 | |
| Record name | 2-benzoyl-N-(3-hydroxypropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-N-(3-hydroxypropyl)benzamide typically involves the reaction of benzoyl chloride with N-(3-hydroxypropyl)benzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-benzoyl-N-(3-hydroxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-benzoyl-N-(3-oxopropyl)benzamide.
Reduction: Formation of 2-benzyl-N-(3-hydroxypropyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-benzoyl-N-(3-hydroxypropyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-benzoyl-N-(3-hydroxypropyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Key Observations :
- The benzoyl group in this compound introduces steric bulk and π-conjugation, which may enhance binding to hydrophobic biological targets compared to non-acylated analogs .
- The 3-hydroxypropyl chain provides a flexible, polar moiety that improves water solubility relative to alkyl or aryl-substituted derivatives .
Physical and Chemical Properties
Data from structurally similar compounds highlight how substituents influence physical properties:
Key Observations :
Biological Activity
2-benzoyl-N-(3-hydroxypropyl)benzamide is a compound recognized for its diverse biological activities, primarily due to its unique structural characteristics which include a benzoyl group, a benzamide backbone, and a hydroxypropyl substituent. This combination imparts both hydrophilic and lipophilic properties, potentially enhancing its bioavailability and therapeutic efficacy. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and other fields.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure can be analyzed through various chemical reactions typical of benzamide derivatives, which allows for exploration of its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Enzyme Inhibition : Compounds similar to this compound have shown potent inhibitory effects against various enzymes such as human carbonic anhydrase (hCA I and II) and acetylcholinesterase (AChE). For instance, related sulfonamide derivatives have demonstrated IC50 values ranging from to against hCA enzymes .
- Antitumor Activity : The compound has been evaluated for its potential as an anticancer agent. Studies have shown that similar compounds exhibit cytotoxicity against various cancer cell lines, indicating potential therapeutic applications in oncology .
- Anti-inflammatory Effects : The structural features of this compound suggest it may possess anti-inflammatory properties, akin to other substituted benzamides known for such activities .
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can inhibit their activity or modulate their function, which is critical in therapeutic contexts.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound among similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(4-hydroxyphenyl)benzamide | Hydroxyl group on para position | Exhibits strong anti-inflammatory activity |
| 2-benzoylbenzoic acid | Carboxylic acid instead of amide | Known for its analgesic effects |
| N-(3-hydroxybutyl)benzamide | Longer hydrocarbon chain | Enhanced lipophilicity affecting absorption |
| 4-benzoyl-N-methylbenzamide | Methyl substitution on nitrogen | Increased potency against certain cancer cells |
The specific combination of functional groups in this compound contributes to its distinctive properties, enhancing its potential as a lead compound in drug development.
Case Studies
Several case studies have explored the biological activity of benzamide derivatives:
- In vitro Studies : A study focused on the synthesis and pharmacological effects of novel benzamide derivatives highlighted significant enzyme inhibition at nanomolar levels. The most potent inhibitors were characterized by their ability to selectively target tumor-associated isoforms .
- Cytotoxicity Evaluations : Research evaluating the cytotoxic effects of mastic extracts containing similar structures revealed varying degrees of antitumor specificity and antibacterial activity. These findings support the potential application of benzamide derivatives in cancer therapy .
Q & A
Q. What are the established synthetic routes for 2-benzoyl-N-(3-hydroxypropyl)benzamide, and what reaction conditions are critical for achieving high yields?
The compound is typically synthesized via amide coupling reactions. Key steps include:
- Acylation : Reacting benzoyl chloride derivatives with 3-hydroxypropylamine under anhydrous conditions in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
- Temperature control : Maintaining 0–5°C during exothermic reactions to prevent side-product formation .
- Purification : Column chromatography or recrystallization to isolate the product, monitored by thin-layer chromatography (TLC) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm the benzamide backbone and hydroxypropyl substituent .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% by area normalization) .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictions in reported yields of this compound?
Discrepancies in yields (e.g., 60–85%) may arise from:
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency in multi-step syntheses .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in hydroxypropyl functionalization .
- Statistical Design of Experiments (DoE) : Fractional factorial designs to identify critical parameters (e.g., temperature, stoichiometry) and interactions .
Q. What structural modifications of this compound enhance its biological activity, and how are these changes validated?
- Functional group addition : Introducing electron-withdrawing groups (e.g., fluoro) at the benzoyl ring improves receptor binding affinity in anticancer assays .
- Biological validation :
- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) .
- Molecular docking studies to correlate substituent effects with target interaction (e.g., kinase inhibition) .
Q. How can contradictory reports on the compound’s stability under varying pH conditions be resolved?
Stability studies should include:
- Forced degradation : Exposure to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, followed by HPLC analysis to quantify degradation products .
- Kinetic modeling : Arrhenius plots to predict shelf-life under storage conditions (e.g., 4°C vs. 25°C) .
Methodological and Analytical Challenges
Q. What strategies mitigate analytical interference from by-products during purity assessment?
- Dual detection : Coupling HPLC with diode-array detection (DAD) and evaporative light scattering (ELS) to distinguish co-eluting impurities .
- 2D NMR : - HSQC or HMBC to resolve overlapping signals in complex mixtures .
Q. How do solvent choice and temperature impact the compound’s crystallization behavior?
- Solvent screening : Ethanol/water mixtures (70:30 v/v) promote needle-like crystals suitable for X-ray diffraction .
- Differential Scanning Calorimetry (DSC) : Identifies polymorphic transitions and optimal recrystallization temperatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
